

Sulfoxaflor: A Comprehensive Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **sulfoxaflor**, a novel insecticide belonging to the sulfoximine class of chemistry. The information presented herein is intended to support research, scientific analysis, and development activities related to this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and Structure

Sulfoxaflor is a systemic insecticide that acts as a neurotoxin. It is chemically distinct from other insecticides, such as neonicotinoids, and is classified as a Group 4C insecticide by the Insecticide Resistance Action Committee (IRAC).[1]



Identifier	Value
IUPAC Name	[methyl(oxo){1-[6-(trifluoromethyl)-3- pyridyl]ethyl}-λ6- sulfanylidene]cyanamide[2][3]
CAS Name	N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide[2][4]
CAS Number	946578-00-3
Molecular Formula	C10H10F3N3OS
Synonyms	XDE-208, Isoclast™ active

Chemical Structure:

Caption: Chemical structure of **sulfoxaflor**.

Physicochemical Properties

The physicochemical properties of **sulfoxaflor** are crucial for understanding its environmental fate, behavior, and biological interactions.

General Properties



Property	Value
Molecular Weight	277.27 g/mol
277.3 g/mol	
Physical State	White to off-white crystalline powder/solid
Odor	Sharp
Melting Point	112.9 °C
Boiling Point	Decomposes before boiling
Decomposition Temperature	167.7 °C
Relative Density	1.5191 g/mL at 20°C (purified)
1.5378 g/cm³ at 19.7°C (95.6% pure)	

Solubility and Partitioning



Property	Value	Conditions	Source
Water Solubility	670 mg/L	20°C, purified water	
550 - 570 mg/L	20°C	_	_
1380 mg/L	20°C, pH 5	_	
570 mg/L	20°C, pH 7	_	
550 mg/L	20°C, pH 9	_	
Solubility in Organic Solvents (g/L at 20°C)	Acetone: 217-256		
Ethyl Acetate: 49.5- 95.2		_	
Methanol: 36.0-93.1	-		
1,2-Dichloroethane: 39.6-40.1			
n-Octanol: 1.66	-		
Xylene: 0.743-0.791	_		
n-Heptane: 1.54 x 10 ⁻⁴ - 2.42 x 10 ⁻⁴			
Octanol-Water Partition Coefficient (log P)	0.802	рН 7, 20°С	
рКа	>10 (does not fully dissociate within environmentally relevant pH ranges)		

Volatility



Property	Value	Conditions	Source
Vapor Pressure	≤1.4 x 10 ⁻⁶ Pa	20°C	
< 1.4 × 10 ⁻⁶ Pa	20°C		_
1.4 x 10 ⁻³ mPa	20°C	_	
≤ 2.5 × 10 ⁻⁶ Pa	25°C	_	
Henry's Law Constant	5.8 x 10 ⁻⁷ Pa m³/mol	20°C, unbuffered	
6.83 x 10 ⁻⁷ Pa m³/mol	25°C		_
1.2 x 10 ⁻¹¹ atm m ³ /mol		-	

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method for substances with solubility below 10^{-2} g/L, and the flask method for substances with solubility above this threshold. Given **sulfoxaflor**'s water solubility is well above this threshold, the flask method is the appropriate procedure.

Principle: The flask method involves dissolving the test substance in water at a temperature slightly above the test temperature to achieve supersaturation. Once equilibrium is reached, the mixture is cooled to the test temperature, and the concentration of the substance in the aqueous solution is determined.

Apparatus:

- Constant temperature bath
- Shaking or stirring device

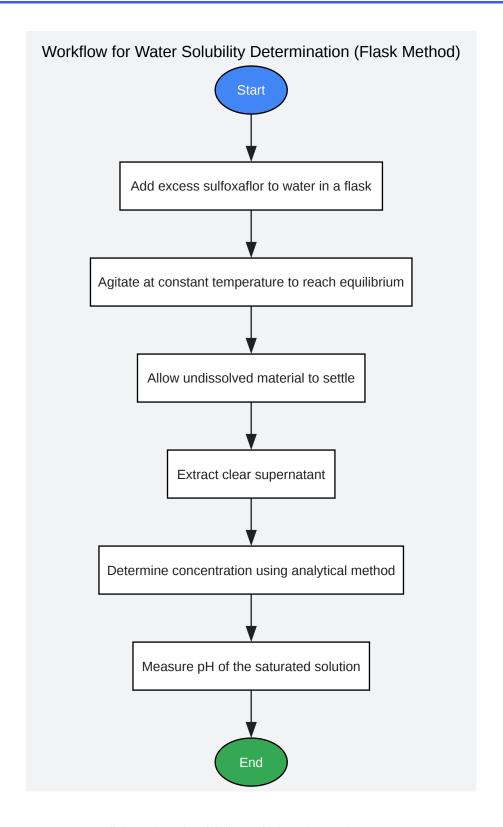


- Analytical balance
- pH meter
- Suitable analytical instrumentation for quantification (e.g., HPLC, UPLC-MS/MS)

Procedure:

- A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- An excess amount of the test substance is added to a flask containing a known volume of water.
- The flask is agitated in a constant temperature bath at the test temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The solution is allowed to stand to let any undissolved material settle.
- An aliquot of the clear supernatant is carefully removed.
- The concentration of sulfoxaflor in the aliquot is determined using a validated analytical method.
- The pH of the saturated solution is measured.
- The determination is performed at least in duplicate.





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Caption: Workflow for determining water solubility via the flask method.



Determination of Octanol-Water Partition Coefficient (log P) (OECD Guideline 107)

The Shake Flask Method is a widely used technique to experimentally determine the octanol-water partition coefficient (log P).

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of n-octanol and water. The log P is a measure of a substance's lipophilicity.

Apparatus:

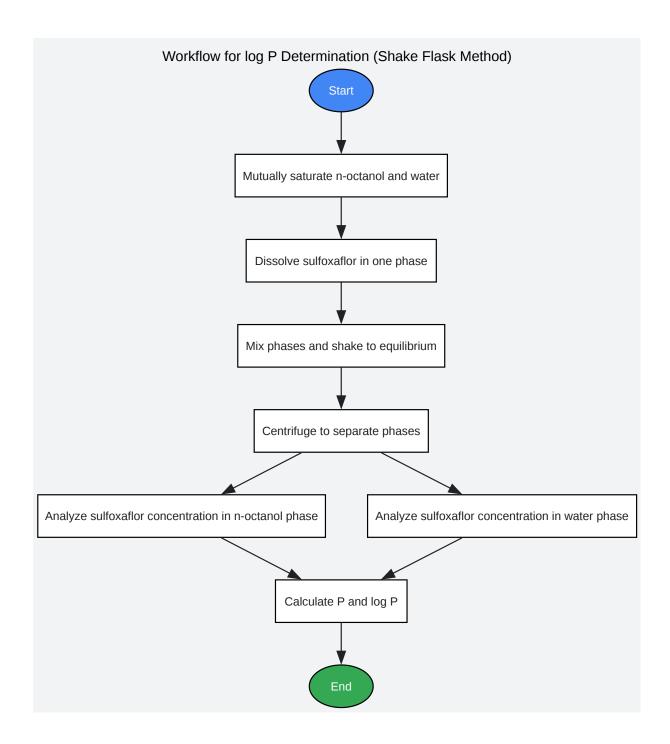
- Centrifuge
- Mechanical shaker
- Analytical balance
- · Glassware with stoppers
- Suitable analytical instrumentation for quantification

Procedure:

- n-Octanol and water are mutually saturated before the experiment.
- A known amount of **sulfoxaflor** is dissolved in either n-octanol or water.
- The two phases are mixed in a vessel in a defined volume ratio.
- The vessel is shaken at a constant temperature until equilibrium is reached.
- The mixture is centrifuged to ensure complete phase separation.
- The concentration of **sulfoxaflor** in both the n-octanol and water phases is determined by a suitable analytical method.



- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
- The logarithm of P (log P) is then reported.





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Caption: Workflow for determining log P via the shake flask method.

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

This guideline outlines several methods for determining the dissociation constant (pKa) of a chemical in water, including titration, spectrophotometry, and conductometry. The choice of method depends on the properties of the substance. For a compound like **sulfoxaflor**, a titration method would be suitable.

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is determined by measuring the pH of a solution containing a known concentration of the substance and its conjugate acid or base.

Apparatus:

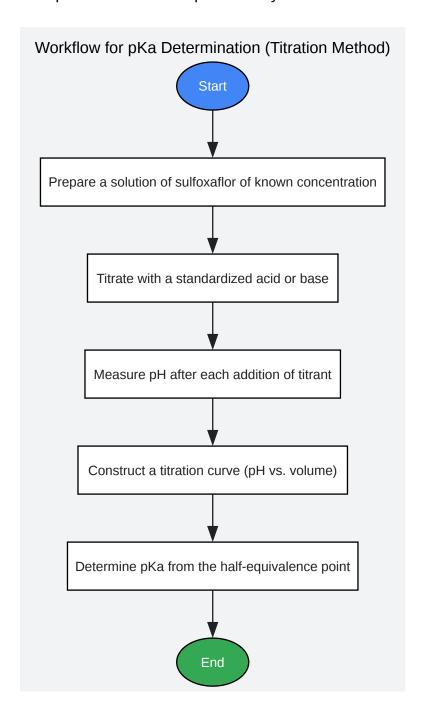
- pH meter with a high-precision electrode
- Temperature-controlled titration vessel
- Burette
- Analytical balance

Procedure (Titration Method):

- A solution of **sulfoxaflor** of known concentration is prepared in purified water.
- The solution is placed in a temperature-controlled vessel.
- A standardized solution of a strong acid or base is added incrementally from a burette.
- The pH of the solution is measured after each addition of the titrant.
- A titration curve is constructed by plotting the pH versus the volume of titrant added.



- The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.
- The determination is repeated to ensure reproducibility.



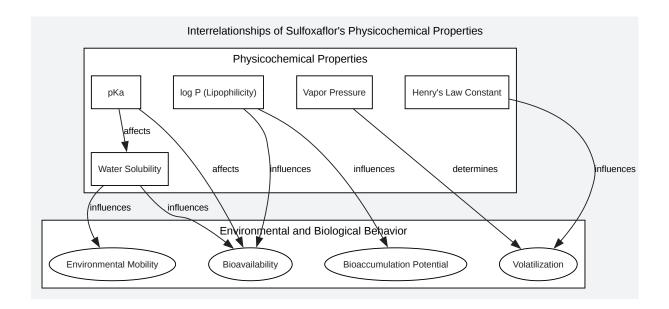
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Caption: Workflow for determining pKa via the titration method.



Signaling Pathways and Logical Relationships

The physicochemical properties of **sulfoxaflor** are interconnected and influence its behavior in biological and environmental systems. The following diagram illustrates some of these logical relationships.



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Caption: Logical relationships between **sulfoxaflor**'s properties and its behavior.

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